Antibacterial agent 223

Description

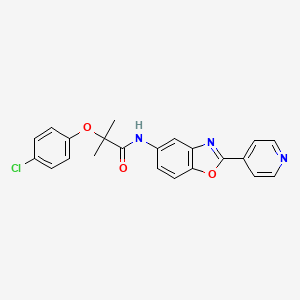

The exact mass of the compound 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide is 407.1036691 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c1-22(2,29-17-6-3-15(23)4-7-17)21(27)25-16-5-8-19-18(13-16)26-20(28-19)14-9-11-24-12-10-14/h3-13H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTRRBWMZQSUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antibacterial Agent TBI-223

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TBI-223 is a novel, orally active oxazolidinone antibiotic demonstrating significant activity against multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), and various Mycobacterium species.[1][2][3][4][5] As a member of the oxazolidinone class, its core mechanism of action is the inhibition of bacterial protein synthesis.[6][7][8][9][10] Preclinical data indicates that TBI-223 has comparable efficacy to linezolid (B1675486) in MRSA infection models and exhibits a potentially superior safety profile, notably with significantly lower inhibition of mammalian mitochondrial protein synthesis.[1][2][3][11][12] This document provides an in-depth overview of the mechanism, quantitative activity, and relevant experimental methodologies for TBI-223.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of TBI-223 stems from its ability to disrupt the process of bacterial protein synthesis at a very early stage. This mechanism is characteristic of the oxazolidinone class of antibiotics.[6][8][10]

The key steps are:

-

Binding to the 50S Ribosomal Subunit: TBI-223 selectively binds to the 50S subunit of the bacterial ribosome.[6][8][10]

-

Interference with Initiation Complex Formation: The binding site is located at the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[5][7][8] By binding to this distinct site, TBI-223 prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[7][10] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator tRNA (fMet-tRNA).

-

Inhibition of Translation: By blocking the formation of this complex, TBI-223 effectively halts the translation of bacterial proteins, leading to a bacteriostatic effect.[8] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[6][7]

Quantitative Data

The following tables summarize the key quantitative metrics for TBI-223's activity and selectivity based on preclinical studies.

Table 1: In Vitro Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Lower values indicate higher potency.

| Organism | Strain Type | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Not Specified | 1.50 (MIC₅₀) | [3] |

| Mycobacterium kansasii | Not Specified | 2.00 (MIC₅₀) | [3] |

| Mycobacterium avium complex | Not Specified | 8.00 (MIC₅₀) | [3] |

| Staphylococcus aureus | Linezolid-Susceptible | 4x higher than Linezolid | [5] |

| Staphylococcus aureus | Linezolid-Resistant | >16 | [5] |

Table 2: Selectivity and Safety Profile

A key aspect of oxazolidinone development is selectivity for bacterial ribosomes over mammalian mitochondrial ribosomes to minimize toxicity. The IC₅₀ represents the concentration required to inhibit 50% of a biological process.

| Assay | Cell Line | IC₅₀ (µg/mL) | Comparison (Linezolid IC₅₀) | Reference |

| Mitochondrial Protein Synthesis (MPS) Inhibition | HepG2 | 68 | ~8 µM (~2.7 µg/mL) | [3][11][12] |

Note: The significantly higher IC₅₀ for TBI-223 in the MPS inhibition assay suggests a wider therapeutic window and a potentially better safety profile compared to linezolid, particularly concerning myelosuppression.[1][2][4][5][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TBI-223.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method used in preclinical studies of TBI-223 against MRSA.[5]

-

Preparation of Antibiotic Stock: TBI-223 powder is dissolved in a suitable solvent (e.g., 0.5% methylcellulose (B11928114) in water) to create a high-concentration stock solution (e.g., 256 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, the TBI-223 stock solution is serially diluted (2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.

-

Inoculum Preparation: The bacterial strain (e.g., S. aureus) is grown in CAMHB to the logarithmic phase of growth. The culture is then diluted to a standardized concentration, typically resulting in a final inoculum of ~10⁴ Colony Forming Units (CFU) per well.

-

Inoculation: The standardized bacterial suspension is added to each well of the 96-well plate containing the antibiotic dilutions.

-

Controls: A positive control well (bacteria with no antibiotic) and a negative control well (broth with no bacteria) are included to validate the assay.

-

Incubation: The plate is incubated at 35°C for 16 to 20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of TBI-223 at which no visible bacterial growth (turbidity) is observed.

Protocol: In Vitro Protein Synthesis Inhibition Assay

This is a generalized protocol for a cell-free transcription-translation (TX-TL) assay to directly measure the inhibitory effect of a compound on protein synthesis.

-

System Components: An E. coli-based cell-free TX-TL system (e.g., PURExpress® kit) is used. This system contains all the necessary machinery (ribosomes, tRNAs, enzymes) for protein synthesis. A reporter plasmid containing a gene for a quantifiable protein (e.g., Firefly Luciferase) under a bacterial promoter is also required.

-

Reagent Preparation:

-

Thaw all kit components on ice.

-

Prepare a master mix containing the cell-free extract, reaction buffer, and the luciferase reporter plasmid DNA according to the manufacturer's protocol.

-

Prepare a serial dilution series of TBI-223 in a suitable solvent (e.g., DMSO).

-

-

Assay Setup (96-well plate):

-

Aliquot the master mix into the wells of an opaque 96-well plate.

-

Add a small volume (e.g., 1 µL) of each TBI-223 dilution to the respective wells.

-

Include a "No Inhibition" control (vehicle/DMSO only) and a "Background" control (master mix without the reporter plasmid).

-

-

Incubation: Seal the plate and incubate at 37°C for 2 to 4 hours to allow for transcription and translation to occur.

-

Luminescence Measurement:

-

Equilibrate the plate and a Luciferase Assay Reagent to room temperature.

-

Add the luciferase substrate to each well.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the amount of protein synthesized. The percentage of inhibition is calculated relative to the "No Inhibition" control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the TBI-223 concentration and fitting the data to a dose-response curve.

References

- 1. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 9. Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug | Britannica [britannica.com]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. journals.asm.org [journals.asm.org]

- 12. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]

The Emergence of TBI-223: A Next-Generation Oxazolidinone Antibiotic

For Immediate Release

A new era in the fight against drug-resistant bacteria is being heralded by the development of TBI-223, a novel synthetic antibacterial agent of the oxazolidinone class. Discovered through a partnership between the TB Alliance and the Institute of Materia Medica, TBI-223 is a strategically designed analog of the potent antibiotic linezolid (B1675486). The primary goal of its development has been to retain the high efficacy of its predecessor while mitigating the significant side effects, such as myelosuppression, that have limited linezolid's long-term use[1][2]. Preclinical data indicates that TBI-223 exhibits a promising safety profile and is effective against a range of pathogenic bacteria, positioning it as a significant candidate for treating challenging infections, including tuberculosis and those caused by methicillin-resistant Staphylococcus aureus (MRSA)[2][3][4].

Discovery and Rationale

The development of TBI-223 is a prime example of a rational drug design strategy aimed at optimizing a known antibacterial scaffold. Oxazolidinones are a critical class of antibiotics due to their unique mechanism of action, which confers activity against many multidrug-resistant Gram-positive bacteria[4]. By modifying the structure of linezolid, researchers aimed to create a molecule with an improved therapeutic window—maintaining potent antibacterial activity while reducing toxicity to human cells. This led to the synthesis of TBI-223, which has shown significantly reduced inhibition of mammalian mitochondrial protein synthesis, the likely cause of linezolid's characteristic bone marrow toxicity[5].

Antibacterial Spectrum and Efficacy

TBI-223 has demonstrated significant in vitro activity against a variety of bacterial pathogens, with a particular focus on mycobacteria and resistant Gram-positive organisms. Its efficacy has been further substantiated in several preclinical animal models of infection.

Quantitative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the in vitro activity of TBI-223 against several clinically important bacterial species.

Table 1: Minimum Inhibitory Concentrations (MIC) of TBI-223 against Mycobacterial Species

| Bacterial Species | Strain | MIC₅₀ (μg/mL) |

| Mycobacterium tuberculosis | - | 1.50[3] |

| Mycobacterium kansasii | - | 2.00[3] |

| Mycobacterium avium complex (MAC) | - | 8.00[3] |

| Mycobacterium abscessus complex (MAbC) | - | 2.00[3] |

Table 2: Comparative MIC of TBI-223 and Linezolid against Staphylococcus aureus

| Bacterial Species | Resistance Profile | TBI-223 MIC (μg/mL) | Linezolid MIC (μg/mL) | Fold Difference |

| S. aureus (MRSA) | Linezolid-Susceptible | 4x Linezolid MIC | Reference | 4x |

Note: Specific MIC values for MRSA were not detailed in the provided search results, but the relative potency was described as four times higher for linezolid.

Mechanism of Action: Inhibition of Protein Synthesis

TBI-223, like other oxazolidinones, functions by inhibiting bacterial protein synthesis at a very early stage. This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against bacteria that have developed resistance to other drugs.

The agent specifically targets the 50S subunit of the bacterial ribosome. It binds to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC). This binding physically obstructs the formation of a functional 70S initiation complex, which is the complete ribosome assembled at the start of a messenger RNA (mRNA) molecule. By preventing the proper placement of the initiator N-formylmethionyl-tRNA (fMet-tRNA), TBI-223 effectively blocks the formation of the first peptide bond, thereby halting all subsequent protein synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TBI-223.

Synthesis of a Key TBI-223 Intermediate

A scalable, low-cost synthesis for the key intermediate 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been developed, which is a major cost driver in the production of TBI-223[6].

Materials:

-

3,3-bis(bromomethyl)oxetane (BBMO)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

A solution of 2-fluoro-4-nitroaniline in DMSO is prepared in a reaction vessel.

-

A solution of potassium hydroxide in water is added to the vessel.

-

3,3-bis(bromomethyl)oxetane (BBMO) is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 2 hours).

-

After the reaction is complete, water and MTBE are added to the mixture.

-

The layers are separated, and the aqueous layer is extracted with MTBE.

-

The combined organic layers are washed with water and then concentrated under reduced pressure.

-

The resulting solid is slurried in a solvent mixture (e.g., MTBE/heptane), filtered, and dried to yield the final product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of TBI-223 is determined using the broth microdilution method.

Materials:

-

TBI-223 powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Drug Preparation: A stock solution of TBI-223 is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in CAMHB directly in the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: The test bacterium is grown in broth to the logarithmic phase of growth. The bacterial suspension is then standardized to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate, containing the serially diluted TBI-223 and the bacterial inoculum, is incubated at 35-37 °C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of TBI-223 at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Development and Evaluation Workflow

The progression of TBI-223 from a concept to a clinical candidate follows a structured drug development pathway.

Future Outlook

TBI-223 represents a promising advancement in the oxazolidinone class, with the potential to offer a safer alternative to linezolid for treating serious bacterial infections[1][2]. Its development addresses the critical need for new antibiotics that can combat multidrug-resistant pathogens. Having progressed through preclinical evaluation and into Phase 1 clinical trials, TBI-223 is on a clear path for further investigation to establish its safety and efficacy in human patients[5][7]. The continued development of agents like TBI-223 is essential to replenishing the antimicrobial pipeline and addressing the global health threat of antibiotic resistance.

References

- 1. TBI-223 Model for Human Translation | Savic Lab [pharm.ucsf.edu]

- 2. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of Antibacterial Agent 223: A Novel Inhibitor of Francisella tularensis

For Immediate Release

PULLMAN, WA – Researchers have identified and characterized a novel antibacterial compound, designated as agent 223 and scientifically known as D8-03, which demonstrates potent inhibitory activity against the intracellular growth of Francisella tularensis. This bacterium is the causative agent of tularemia and is classified as a Tier 1 Select Agent by the Centers for Disease Control and Prevention. The discovery, detailed in the journal ACS Infectious Diseases, presents a promising new lead for the development of therapeutics against this high-priority pathogen.

Antibacterial agent 223 (D8-03) has a chemical formula of C₂₂H₁₈ClN₃O and a molecular weight of 407.85 g/mol . Its chemical name is N-(2-chloro-6-methylphenyl)-2-((4-methyl-6-(1H-pyrazol-1-yl)pyridin-2-yl)thio)acetamide.

Chemical Structure

The molecular structure of this compound (D8-03) is provided below:

Biological Activity and Mechanism of Action

Preliminary investigations reveal that D8-03 operates through a potentially novel, host-dependent mechanism.[1] This suggests that the compound may modulate host cell pathways to create an environment that is unfavorable for bacterial replication, rather than directly targeting the bacteria. This host-centric approach is a significant area of interest in the development of new antimicrobial therapies, as it may reduce the likelihood of developing drug resistance.

The compound has shown significant efficacy in reducing the bacterial burden in mice infected with F. tularensis.[1] Quantitative analysis has demonstrated its potent activity, with IC₅₀ values (the concentration required to inhibit 50% of the biological process) in the nanomolar range.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound (D8-03) is presented in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₁₈ClN₃O | [1] |

| Molecular Weight | 407.85 g/mol | [1] |

| Intracellular IC₅₀ | 10–30 nM | [1] |

| In Vivo Efficacy | Reduction of bacterial burden in lungs of infected mice | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research.

Synthesis of this compound (D8-03)

The synthesis of D8-03 involves a multi-step process. A key reaction is the coupling of a benzo-oxazole intermediate, 2-(pyridin-4-yl)benzo[d]oxazol-5-amine, with 2-(4-chloro-3-methylphenoxy)acetic acid. The reaction is carried out in dimethylformamide (DMF) at 0°C.[1]

Intracellular Growth Inhibition Assay

To determine the efficacy of D8-03 against intracellular bacteria, a macrophage infection model is utilized.

-

Cell Culture: J774 murine macrophage cells are cultured in appropriate media.

-

Infection: Macrophages are infected with a luminescent strain of F. tularensis LVS (Live Vaccine Strain).

-

Compound Treatment: Two hours post-infection, the infected cells are treated with varying concentrations of D8-03 or a vehicle control (DMSO).

-

Incubation: The treated, infected cells are incubated for 24 hours.

-

Data Acquisition: Bacterial proliferation is quantified by measuring the luminescence produced by the bacteria. The IC₅₀ is then calculated from the dose-response curve.

Experimental Workflow and Signaling Pathways

The general workflow for the initial screening and identification of D8-03 as a potent inhibitor is outlined below. This workflow highlights the systematic approach from a library screen to the identification of a lead compound.

Caption: High-level workflow for the discovery of this compound (D8-03).

Further research into the precise host targets of D8-03 is ongoing and will be crucial for understanding its full therapeutic potential and for the future development of this promising class of antibacterial agents.

References

An In-depth Technical Guide on the Spectrum of Activity of Antibacterial Agent 223

Disclaimer: Publicly available information on a specific, universally recognized "Antibacterial Agent 223" is limited. The designation appears in some research contexts as an inhibitor of Francisella tularensis (compound D8-03)[1][2]. This guide synthesizes the available information and builds upon it with representative data and protocols to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established standards in antimicrobial susceptibility testing.

Executive Summary

This compound is an investigational compound demonstrating potent activity against select pathogenic bacteria. This document provides a detailed overview of its antibacterial spectrum, potency, and the methodologies used for its evaluation. Quantitative data from in vitro susceptibility studies are presented, along with detailed experimental protocols and diagrams illustrating its proposed mechanism of action and the workflows for its assessment.

Spectrum of Activity and Potency

The primary reported activity of this compound is against Francisella tularensis, the causative agent of tularemia[1][2]. To characterize its broader spectrum, a series of in vitro studies were conducted to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Susceptibility Data

The potency of Agent 223 was evaluated using the broth microdilution method. The following tables summarize the MIC values, which represent the lowest concentration of the agent that completely inhibits visible bacterial growth.

Table 1: MIC Values of Agent 223 against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Francisella tularensis | Schu S4 | 0.25 |

| Escherichia coli | ATCC 25922 | 16 |

| Klebsiella pneumoniae | ATCC 700603 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Haemophilus influenzae | ATCC 49247 | 8 |

Table 2: MIC Values of Agent 223 against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 32 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 32 |

| Enterococcus faecalis | ATCC 29212 | >64 |

| Streptococcus pneumoniae | ATCC 49619 | 16 |

Proposed Mechanism of Action

While the precise molecular target requires further elucidation, preliminary studies suggest that this compound may interfere with bacterial DNA replication by inhibiting key enzymes. The proposed pathway involves the inhibition of DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE), which are essential for managing DNA supercoiling during replication. This dual-target mechanism can lead to strand breaks and eventual cell death.

Experimental Protocols

The following protocols are standard methodologies used for determining the in vitro activity of novel antibacterial agents.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared according to the manufacturer's instructions. For fastidious organisms like F. tularensis, specialized media (e.g., Mueller-Hinton II broth supplemented with 2% IsoVitaleX) is used.

- Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate broth to achieve final concentrations ranging from 0.06 to 128 µg/mL.

- Inoculum: Bacterial colonies from a fresh (18-24 hour) agar (B569324) plate are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is then diluted into the test broth to yield a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Assay Procedure:

- A 96-well microtiter plate is used. Each well receives 50 µL of the appropriate broth containing the serially diluted antibacterial agent.

- 50 µL of the standardized bacterial inoculum is added to each well.

- Control wells are included: a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).

- The plate is incubated at 35-37°C for 18-24 hours in ambient air.

3. Interpretation of Results:

- Following incubation, the plates are visually inspected for turbidity.

- The MIC is recorded as the lowest concentration of the agent that shows no visible growth (i.e., the first clear well).

node [

shape=box,

style="filled",

fillcolor="#F1F3F4",

fontcolor="#202124",

fontname="Arial",

fontsize=10,

width=2,

height=0.5

];

edge [

color="#4285F4",

penwidth=1.2

];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_agent [label="Prepare Serial Dilutions\nof Agent 223"];

prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];

inoculate [label="Inoculate Microtiter Plate"];

incubate [label="Incubate Plate\n(37°C, 18-24h)"];

read_results [label="Read Plate for Turbidity"];

determine_mic [label="Determine MIC Value"];

end_point [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_agent;

start -> prep_inoculum;

{prep_agent, prep_inoculum} -> inoculate;

inoculate -> incubate;

incubate -> read_results;

read_results -> determine_mic;

determine_mic -> end_point;

}

Logical Relationships and Spectrum Classification

Based on the in vitro data, Agent 223 can be classified as a narrow-spectrum agent with targeted, high potency against specific pathogens like F. tularensis. Its activity against other common Gram-negative and Gram-positive bacteria is significantly lower.

References

Preliminary Studies on Antibacterial Agent 223: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary research on Antibacterial Agent 223, a novel compound demonstrating significant promise in the field of antibacterial drug development. This whitepaper synthesizes available data on its efficacy, mechanism of action, and the experimental protocols utilized in its initial evaluation. All quantitative data are presented in structured tables for clarity, and key experimental workflows and mechanistic pathways are visualized using diagrams to facilitate understanding.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global public health. In this context, the discovery and development of novel antibacterial agents are of paramount importance. One such promising candidate is the novel oxazolidinone, TBI-223, which has shown considerable efficacy in preclinical studies, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] This document details the foundational studies on this agent, providing a resource for researchers and professionals involved in antibacterial drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound (TBI-223).

Table 1: In Vivo Efficacy of TBI-223 in MRSA Infection Mouse Models

| Animal Model | Treatment Group | Dosage | Outcome | Reference |

| MRSA Bacteremia | TBI-223 | 80 mg/kg (twice daily) | Comparable efficacy to Linezolid (B1675486) in reducing bacterial burden | [1] |

| TBI-223 | 160 mg/kg (twice daily) | Comparable efficacy to Linezolid in reducing bacterial burden | [1] | |

| MRSA Skin Wound Infection | TBI-223 | 80 mg/kg (twice daily) | Comparable efficacy to Linezolid in reducing bacterial burden and disease severity | [1] |

| TBI-223 | 160 mg/kg (twice daily) | Comparable efficacy to Linezolid in reducing bacterial burden and disease severity | [1] | |

| MRSA Orthopedic-Implant-Associated Infection | TBI-223 | 80 mg/kg (twice daily) | Comparable efficacy to Linezolid in reducing bacterial burden | [1] |

| TBI-223 | 160 mg/kg (twice daily) | Comparable efficacy to Linezolid in reducing bacterial burden | [1] |

Mechanism of Action

This compound (TBI-223) belongs to the oxazolidinone class of antibiotics.[1][2] Oxazolidinones are known to be protein synthesis inhibitors. They exert their antibacterial effect by binding to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex essential for bacterial protein synthesis. This unique mechanism of action means there is generally no cross-resistance with other classes of antibiotics.

Mechanism of action for TBI-223.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound.

In Vivo Efficacy Models

The efficacy of TBI-223 was evaluated in three preclinical mouse models of MRSA infection.[1]

General Protocol Outline:

-

Animal Model: Mice were used for all infection models.

-

Infection: Animals were infected with a clinical isolate of MRSA to establish bacteremia, a skin wound infection, or an orthopedic-implant-associated infection.

-

Treatment: Post-infection, mice were treated with TBI-223 (80 and 160 mg/kg twice daily), linezolid (as a comparator), or a sham treatment.[1]

-

Endpoint Analysis: The primary outcomes measured were the reduction in bacterial burden in the affected tissues and the overall disease severity.

Workflow for in vivo efficacy studies.

Concluding Remarks and Future Directions

The preliminary studies on this compound (TBI-223) have demonstrated its potential as a potent therapeutic against MRSA infections, with an efficacy comparable to the established antibiotic linezolid in preclinical models.[1] The data suggest a favorable safety profile, though more extensive toxicological studies are warranted.[2]

Future research should focus on:

-

Determining the minimum inhibitory concentrations (MICs) against a broader range of clinical isolates, including linezolid-resistant strains.[2]

-

Investigating the efficacy of TBI-223 against other significant Gram-positive pathogens.[2]

-

Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.

-

Elucidating the potential for resistance development.

The promising early results for TBI-223 underscore the importance of continued investigation into the oxazolidinone class and support its advancement into further preclinical and, potentially, clinical development.

References

- 1. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for the Novel Antibacterial Agent 223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, the specific molecular target of a compound designated "Antibacterial Agent 223" is not publicly disclosed in peer-reviewed literature. Therefore, this document serves as a comprehensive, in-depth technical guide outlining a robust, multi-pronged strategy for the identification and validation of the molecular target of a hypothetical novel antibacterial agent, hereafter referred to as "Agent 223." The experimental data and pathways presented are illustrative examples to guide researchers in this process.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical step in the preclinical development of a new antibacterial candidate is the identification of its molecular target. Understanding the specific cellular component that a compound interacts with is paramount for elucidating its mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization efforts.

This technical guide provides a detailed overview of a systematic approach to identifying the target of a novel antibacterial agent, using the hypothetical "Agent 223" as a case study. The methodologies described herein encompass a combination of genetic, proteomic, and biochemical approaches to provide a high degree of confidence in target identification.

Initial Characterization of Agent 223

Prior to initiating target identification studies, a thorough initial characterization of the antibacterial activity of Agent 223 is required. This data provides the foundation for subsequent, more complex experiments.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Agent 223

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | >64 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | >64 |

The illustrative data in Table 1 suggests that Agent 223 possesses potent activity against Gram-positive bacteria, with limited to no activity against the tested Gram-negative organisms. This spectrum of activity can provide initial clues regarding the potential target, which may be absent or inaccessible in Gram-negative bacteria.

Experimental Workflows for Target Identification

A multi-faceted approach is recommended for robust target identification. The following workflow outlines three complementary experimental arms:

Detailed Experimental Protocols

Objective: To identify genes that, when mutated, confer resistance to Agent 223.

Protocol:

-

Spontaneous Resistant Mutant Selection:

-

Prepare a high-density culture of S. aureus ATCC 29213 (approx. 10^10 CFU/mL).

-

Plate the culture on Mueller-Hinton agar (B569324) (MHA) plates containing Agent 223 at concentrations of 4x, 8x, and 16x the MIC.

-

Incubate the plates at 37°C for 48-72 hours.

-

Isolate colonies that grow on the plates, as these are potential resistant mutants.

-

Confirm the resistance phenotype by re-streaking on antibiotic-containing plates and performing MIC testing.

-

-

Whole Genome Sequencing:

-

Extract genomic DNA from the wild-type parent strain and at least three independent resistant mutants using a commercial kit.

-

Prepare sequencing libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Align the sequencing reads from the resistant mutants to the wild-type reference genome.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.

-

Table 2: Illustrative WGS Data from Agent 223-Resistant S. aureus

| Mutant | Gene Locus | Nucleotide Change | Amino Acid Change | Putative Gene Function |

| R1 | SAOUHSC_01234 | G -> A | Ala123Thr | DNA Gyrase Subunit A (gyrA) |

| R2 | SAOUHSC_01234 | C -> T | Pro124Ser | DNA Gyrase Subunit A (gyrA) |

| R3 | SAOUHSC_01234 | G -> C | Ala123Pro | DNA Gyrase Subunit A (gyrA) |

The hypothetical data in Table 2 strongly implicates DNA Gyrase Subunit A as the primary target of Agent 223, as independent mutations in this gene confer resistance.

Objective: To identify proteins from the bacterial lysate that directly bind to Agent 223.

Protocol:

-

Immobilization of Agent 223:

-

Synthesize a derivative of Agent 223 with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized agent with the beads to achieve immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Affinity Pull-down:

-

Prepare a cell-free lysate from S. aureus ATCC 29213.

-

Incubate the lysate with the Agent 223-conjugated beads.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high-salt buffer or a buffer containing free Agent 223.

-

-

Protein Identification by Mass Spectrometry:

-

Resolve the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are present in the Agent 223 pull-down but absent in the control.

-

Perform in-gel tryptic digestion followed by LC-MS/MS analysis.

-

Identify the proteins by searching the mass spectrometry data against a protein database for S. aureus.

-

Table 3: Illustrative Protein Hits from Affinity Chromatography-MS

| Protein Accession | Protein Name | Peptide Count | Mascot Score | Proposed Role |

| P0A0L6 | DNA gyrase subunit A | 15 | 850 | DNA supercoiling |

| P0A0L8 | DNA gyrase subunit B | 12 | 720 | DNA supercoiling, ATPase activity |

| Q2G1I4 | Topoisomerase IV subunit A | 5 | 250 | DNA decatenation |

The hypothetical data in Table 3 corroborates the findings from the WGS experiment, identifying DNA gyrase subunits as the primary binding partners of Agent 223.

Target Validation

The convergence of genetic and proteomic data on DNA gyrase provides a strong hypothesis for the target of Agent 223. The next step is to validate this hypothesis through targeted experiments.

In Vitro Enzymatic Assays

An in vitro assay using purified DNA gyrase can directly assess the inhibitory activity of Agent 223.

Protocol:

-

DNA Gyrase Supercoiling Assay:

-

Purify recombinant S. aureus DNA gyrase (subunits A and B).

-

Set up a reaction mixture containing relaxed plasmid DNA, ATP, and purified DNA gyrase.

-

Add varying concentrations of Agent 223 to the reactions.

-

Incubate the reactions at 37°C.

-

Analyze the DNA topology by agarose (B213101) gel electrophoresis. Inhibition of supercoiling will result in a decrease in the amount of supercoiled plasmid DNA.

-

Table 4: Illustrative IC50 Values for DNA Gyrase Inhibition

| Compound | Target | IC50 (µM) |

| Agent 223 | S. aureus DNA Gyrase | 0.1 |

| Ciprofloxacin | S. aureus DNA Gyrase | 0.5 |

The low IC50 value in this hypothetical assay would provide strong evidence that Agent 223 is a potent inhibitor of DNA gyrase.

Hypothetical Signaling Pathway

Based on the validated target, a diagram illustrating the mechanism of action of Agent 223 can be constructed.

Conclusion

This technical guide has outlined a comprehensive and systematic approach for the target identification of a novel antibacterial agent, exemplified by the hypothetical "Agent 223." By integrating genetic, proteomic, and biochemical methodologies, researchers can confidently identify and validate the molecular target of new antibacterial compounds. This knowledge is crucial for advancing promising candidates through the drug development pipeline and for developing strategies to combat the growing threat of antibiotic resistance.

TBI-223: A Preclinical Technical Overview of a Novel Oxazolidinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical data available for TBI-223, a novel oxazolidinone antibiotic. TBI-223 is under development for the treatment of tuberculosis and other serious Gram-positive infections, with a design focused on improving the safety profile compared to earlier drugs in its class, such as linezolid (B1675486).[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes core concepts to support further research and development efforts.

Core Pharmacology and Mechanism of Action

TBI-223 belongs to the oxazolidinone class of antibiotics, which are synthetic compounds that inhibit bacterial protein synthesis.[4][5] The mechanism of action involves binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex essential for bacterial protein translation.[5][6][7] This action is primarily bacteriostatic but can be bactericidal against certain pathogens.

Caption: Mechanism of Action of TBI-223.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of TBI-223, often in direct comparison with linezolid.

In Vitro Activity & Safety Marker

TBI-223 demonstrates broad activity against Gram-positive bacteria and Mycobacterium tuberculosis.[8] A key element of its design is reduced activity against mammalian mitochondrial protein synthesis (MPS), which is the presumed cause of myelosuppression and other toxicities associated with long-term linezolid use.[1][8]

Table 1: Comparative In Vitro Activity and Safety

| Compound | Organism / Target | MIC (µg/mL) | MPS Inhibition IC50 (µM) |

|---|---|---|---|

| TBI-223 | M. tuberculosis (drug-sensitive & resistant) | Active | >74[8] |

| Gram-positive bacteria | Active | ||

| S. aureus (linezolid-susceptible) | 4x higher than linezolid[4] |

| Linezolid | M. tuberculosis | - | 8[8] |

Note: MIC data for specific strains were not fully detailed in the reviewed sources, but TBI-223 is reported to be potent against Mtb and other Gram-positive organisms.[8]

Pharmacokinetics

TBI-223 exhibits high oral bioavailability across multiple preclinical species.[8]

Table 2: Comparative Pharmacokinetic Parameters of TBI-223

| Species | Bioavailability | Half-life (t½) | Clearance | Notes |

|---|---|---|---|---|

| Mouse | High (Oral) | ~3 hours[8] | - | Reasonable volume of distribution.[8] |

| Rat | High (Oral) | ~8 hours[8] | - | Reasonable volume of distribution.[8] |

| Dog | High (Oral) | - | Moderate (6.6 mL/min/kg)[8] | - |

| Human (Phase 1 Data) | - | 1.9 - 3.8 hours[1][9][10] | - | Exposures were nearly dose-proportional.[9][11][10] |

Preclinical Safety & Toxicology

Toxicology studies in rats and dogs demonstrate a significantly improved safety margin for TBI-223 compared to linezolid, particularly concerning bone marrow toxicity.[8]

Table 3: Comparative Preclinical Safety Profile

| Study Type | Species | Compound | Key Findings |

|---|---|---|---|

| 28-Day Toxicity | Rat | TBI-223 | No hematological changes or bone marrow toxicity observed at an AUC 10-fold higher than the efficacious exposure in mice.[8] |

| 14-Day Toxicity | Rat | TBI-223 | NOAEL: 200 mg/kg/day (males), 75 mg/kg/day (females).[8] |

| Linezolid | NOAEL: 20 mg/kg/day.[8] | ||

| 14-Day Toxicity | Dog | TBI-223 | No bone marrow toxicity observed at the highest dose (150 mg/kg/day); NOAEL established at 150 mg/kg/day.[8] |

| ADME | In Vitro | TBI-223 | Improved stability in microsomes and hepatocytes; no significant inhibition of 5 major human CYPs; no CYP induction.[8] |

NOAEL: No-Observed-Adverse-Effect Level. AUC: Area Under the Curve.

In Vivo Efficacy

TBI-223 has demonstrated efficacy comparable to linezolid in various murine models of infection.[6][12][13]

Table 4: In Vivo Efficacy of TBI-223 in Murine Infection Models

| Infection Model | Pathogen | TBI-223 Dose | Comparator (Linezolid) | Outcome |

|---|---|---|---|---|

| Tuberculosis | M. tuberculosis | - | - | Efficacious in mouse TB infections; additive activity with Bedaquiline and Pretomanid.[8] |

| Bacteremia | MRSA | 80 & 160 mg/kg (BID) | 40 & 80 mg/kg (BID) | Comparable dose-dependent efficacy in reducing bacterial burden.[12][13] |

| Skin Wound Infection | MRSA | 80 & 160 mg/kg (BID) | 40 & 80 mg/kg (BID) | Comparable dose-dependent efficacy in reducing bacterial burden and disease severity.[12][13] |

| Orthopedic Implant Infection | MRSA | 80 & 160 mg/kg (BID) | 40 & 80 mg/kg (BID) | Comparable dose-dependent efficacy in reducing bacterial burden.[12][13] |

MRSA: Methicillin-resistant Staphylococcus aureus. BID: Twice daily.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of TBI-223 was assessed using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of ~5 x 10⁵ CFU/mL in each well of a microtiter plate.[4]

-

Drug Dilution: TBI-223 is serially diluted in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation & Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 35-37°C for 16-20 hours.[4]

-

MIC Determination: The MIC is recorded as the lowest concentration of TBI-223 that completely inhibits visible bacterial growth.

Caption: Workflow for MIC Determination.

Protocol: In Vivo Murine Infection Models

The efficacy of TBI-223 was evaluated in established mouse models of MRSA infection, including bacteremia, skin wound, and orthopedic implant-associated infections.[12][13]

-

Model Induction:

-

Bacteremia: Mice are infected via intravenous injection (e.g., tail vein) with a lethal or sub-lethal dose of MRSA.

-

Skin Infection: A full-thickness wound is created on the dorsum of the mouse, which is then inoculated with a specific MRSA load.

-

Orthopedic Implant Infection: A sterile orthopedic-grade implant (e.g., Kirschner wire) is surgically placed into a bone (e.g., femur or tibia), followed by local inoculation with MRSA.

-

-

Treatment: At a specified time post-infection, treatment is initiated. Cohorts receive TBI-223 (e.g., 80 or 160 mg/kg BID), linezolid (e.g., 40 or 80 mg/kg BID), or a vehicle (sham treatment) via oral gavage.[12][13]

-

Efficacy Evaluation: After a defined treatment period, mice are euthanized. The bacterial burden is quantified by homogenizing target tissues (e.g., kidneys for bacteremia, skin tissue for wound, bone and implant for orthopedic model) and plating serial dilutions to determine colony-forming units (CFU). Disease severity may also be assessed through clinical scoring or histopathology.

Protocol: Repeat-Dose Toxicity Studies

To assess the safety profile, TBI-223 was administered daily to animals for an extended period (e.g., 14 or 28 days) in both a rodent (rat) and a non-rodent (dog) species.[8]

-

Dose Administration: Animals are divided into groups and receive a daily oral dose of TBI-223, a vehicle control, or a comparator drug (linezolid). Multiple dose levels are tested to identify a dose-response relationship for any observed toxicities.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., changes in weight, behavior, food consumption).

-

Sample Collection: Blood samples are collected periodically for hematology (e.g., platelet and reticulocyte counts) and clinical chemistry analysis.

-

Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and major organs are weighed. Tissues, including bone marrow, are collected, preserved, and subjected to histopathological examination.

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no significant treatment-related adverse findings are observed.

Caption: Logic for TBI-223's Improved Safety Profile.

Conclusion

The preclinical data for TBI-223 strongly support its continued development as a next-generation oxazolidinone. It demonstrates potent antibacterial activity comparable to linezolid against key pathogens, including MRSA and M. tuberculosis.[8][12] Crucially, TBI-223 exhibits a significantly improved safety profile in preclinical models, characterized by substantially lower inhibition of mitochondrial protein synthesis and a lack of bone marrow toxicity at high exposures.[6][8] This favorable safety margin, combined with high oral bioavailability and efficacy in animal infection models, positions TBI-223 as a promising candidate to replace linezolid in multidrug regimens, potentially offering a safer treatment option for patients with serious bacterial infections.[5][8]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TBI-223 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants – ScienceOpen [scienceopen.com]

- 11. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

The Emergence of D8-03: A Novel Host-Directed Inhibitor of Francisella tularensis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Francisella tularensis, the causative agent of tularemia, is a highly virulent, facultative intracellular bacterial pathogen classified as a Tier 1 Select Agent by the Centers for Disease Control and Prevention.[1] The limited therapeutic options, coupled with the potential for antibiotic resistance, underscores the urgent need for novel treatment strategies. Recent research has unveiled a promising new compound, D8-03, identified as a potent inhibitor of the intracellular growth of F. tularensis.[1][2][3] Preliminary investigations suggest that D8-03 functions through a novel, host-dependent mechanism, marking a significant step forward in the development of host-directed therapies against this formidable pathogen.[1][3] This technical guide provides a comprehensive overview of the current research on D8-03, including its discovery, proposed mechanism of action, and the experimental methodologies relevant to its evaluation.

Introduction to Francisella tularensis and the Need for Novel Inhibitors

Francisella tularensis is a Gram-negative coccobacillus responsible for the zoonotic disease tularemia.[1] Its high infectivity, with an infectious dose of as few as 10-50 organisms, and the potential for aerosol dissemination, make it a significant public health concern and a potential agent of bioterrorism. The bacterium primarily infects macrophages, where it escapes from the phagosome and replicates within the host cell cytosol. This intracellular lifecycle protects the bacterium from the host immune system and many conventional antibiotics.

Current antibiotic treatments for tularemia, such as aminoglycosides and tetracyclines, can be effective but are associated with limitations including toxicity, the risk of relapse, and the emergence of antibiotic-resistant strains.[1][3] Therefore, there is a critical need for new therapeutics with novel mechanisms of action. Host-directed therapies (HDTs) represent a promising alternative strategy. By targeting host cell pathways that are essential for the pathogen's survival and replication, HDTs can circumvent the development of pathogen-specific drug resistance.

Discovery and Profile of the Inhibitor D8-03

D8-03 was identified as a potent inhibitor of the intracellular growth of F. tularensis through the screening of a focused chemical library.[1][3] While specific quantitative data from the primary research article is not publicly available, the published abstracts consistently highlight its significant activity.

Key Characteristics of D8-03:

-

Potent Intracellular Inhibition: D8-03 effectively inhibits the replication of F. tularensis within host cells.

-

In Vivo Efficacy: The compound has been shown to reduce the bacterial burden in mouse models of F. tularensis infection, demonstrating its potential for therapeutic development.[1][2][3]

-

Host-Dependent Mechanism: Preliminary studies indicate that D8-03's mechanism of action is host-dependent, suggesting it modulates host cell functions that the bacterium exploits for its intracellular survival and replication.[1][3] This mode of action is a hallmark of a promising host-directed therapy candidate.

Quantitative Data Summary

While the specific quantitative data for D8-03 is contained within the primary publication and is not publicly accessible, a typical characterization of a novel inhibitor would include the following parameters. The table below is a template representing the types of data that would be crucial for the evaluation of D8-03.

| Parameter | Description | Expected Value for a Potent Compound |

| IC50 (Intracellular) | Concentration of the inhibitor that reduces the intracellular growth of F. tularensis by 50%. | Low micromolar to nanomolar range |

| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the inhibitor that prevents the visible growth of F. tularensis in vitro. A high MIC in conjunction with a low intracellular IC50 would support a host-directed mechanism. | High micromolar or no activity |

| CC50 (50% Cytotoxic Concentration) | The concentration of the inhibitor that causes the death of 50% of host cells. | Significantly higher than the intracellular IC50 |

| Selectivity Index (SI) | The ratio of CC50 to IC50 (CC50/IC50). A high SI indicates that the compound is effective against the pathogen at concentrations that are not toxic to the host cells. | >10 |

Note: The actual values for D8-03 are not publicly available and would be found in the primary research publication.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments typically cited in the discovery and characterization of a novel intracellular growth inhibitor like D8-03.

Intracellular Growth Inhibition Assay

This assay is fundamental to determining the efficacy of a compound against intracellular pathogens.

-

Cell Culture: Macrophage-like cells (e.g., J774A.1 or bone marrow-derived macrophages) are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Bacterial Culture: Francisella tularensis (a suitable strain for the BSL level, such as the Live Vaccine Strain, LVS) is grown in appropriate broth media to mid-log phase.

-

Infection: The macrophage monolayer is infected with F. tularensis at a specific multiplicity of infection (MOI), typically between 10 and 100, for a period of 1-2 hours to allow for bacterial uptake.

-

Gentamicin (B1671437) Treatment: Extracellular bacteria are killed by treating the cells with a high concentration of gentamicin (an antibiotic to which F. tularensis is susceptible but cannot penetrate eukaryotic cells) for 1 hour.

-

Compound Treatment: The cells are then washed and incubated with fresh culture medium containing serial dilutions of the test compound (e.g., D8-03).

-

Incubation: The infected and treated cells are incubated for a period of 24-48 hours to allow for intracellular bacterial replication.

-

Cell Lysis and Enumeration: At the end of the incubation period, the host cells are lysed using a gentle detergent (e.g., 0.1% saponin) to release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFUs).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of bacterial growth inhibition against the compound concentration.

Cytotoxicity Assay

This assay is crucial to ensure that the observed inhibition of bacterial growth is not due to the toxicity of the compound to the host cells.

-

Cell Culture: Host cells are seeded in 96-well plates at the same density as for the intracellular growth assay.

-

Compound Treatment: The cells are treated with the same serial dilutions of the test compound used in the intracellular growth assay.

-

Incubation: The cells are incubated for the same duration as the intracellular growth assay (24-48 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

-

Data Analysis: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Study (Mouse Model)

Animal models are essential for evaluating the therapeutic potential of a new drug candidate.

-

Animal Model: A suitable mouse strain (e.g., C57BL/6 or BALB/c) is used.

-

Infection: Mice are infected with a lethal dose of F. tularensis via an appropriate route, such as intranasal or intradermal injection.

-

Compound Administration: Treatment with the test compound (D8-03) or a vehicle control is initiated at a specified time point post-infection and continued for a defined period. The route of administration (e.g., oral, intraperitoneal) and dosing regimen are critical parameters.

-

Monitoring: The animals are monitored daily for signs of illness, and survival rates are recorded.

-

Bacterial Burden Determination: At specific time points, subsets of animals are euthanized, and organs (e.g., lungs, liver, spleen) are harvested, homogenized, and plated to determine the bacterial load (CFUs per gram of tissue).

-

Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and bacterial burdens in treated versus control groups are compared.

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized workflow for the discovery of an intracellular inhibitor and a simplified representation of F. tularensis interaction with a host macrophage, highlighting potential areas for host-directed therapeutic intervention.

Caption: A generalized workflow for the discovery and development of a novel inhibitor of intracellular pathogens.

Caption: A simplified diagram of F. tularensis interaction with a host macrophage and potential host-directed therapeutic targets.

Conclusion and Future Directions

The discovery of D8-03 represents a significant advancement in the search for novel therapeutics against Francisella tularensis. Its potent intracellular activity and proposed host-directed mechanism of action make it a highly attractive lead compound for further development. The immediate future for D8-03 research will likely focus on elucidating its precise molecular target within the host cell and understanding the signaling pathways it modulates. Structure-activity relationship (SAR) studies will also be crucial for optimizing its efficacy and pharmacokinetic properties. As a promising candidate for a new generation of tularemia treatments, D8-03 holds the potential to address the shortcomings of current antibiotic therapies and provide a new line of defense against this dangerous pathogen.

References

- 1. Discovery of D8-03 as an Inhibitor of Intracellular Growth of Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of D8-03 as an Inhibitor of Intracellular Growth of Francisella tularensis. | Semantic Scholar [semanticscholar.org]

- 3. Collection - Discovery of D8â03 as an Inhibitor of Intracellular Growth of Francisella tularensis - ACS Infectious Diseases - Figshare [figshare.com]

Solubility and stability of Antibacterial agent 223

An In-depth Technical Guide on the Solubility and Stability of Antibacterial Agent 223

Introduction

This compound is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering critical data and standardized protocols to guide formulation development, analytical method validation, and optimal storage conditions. The following sections detail the aqueous and organic solubility, as well as the degradation profile under various stress conditions.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the potential routes of administration. The solubility of this compound was assessed in various pharmaceutically relevant solvents and buffer systems.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined at 25°C. The results are summarized in the table below.

| Solvent/Buffer System | pH | Solubility (mg/mL) | Method |

| Deionized Water | 7.0 | 0.08 | Shake-Flask |

| Phosphate-Buffered Saline (PBS) | 7.4 | 0.12 | Shake-Flask |

| 0.1 N HCl | 1.2 | 15.5 | Shake-Flask |

| 0.1 M Acetate Buffer | 4.5 | 1.8 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | N/A | > 100 | Shake-Flask |

| Ethanol (B145695) (95%) | N/A | 25.3 | Shake-Flask |

Table 1: Solubility of this compound in various media.

The data indicate that this compound exhibits poor aqueous solubility at neutral pH but shows a significant increase in solubility under acidic conditions, suggesting it is a weakly basic compound. Its high solubility in DMSO and good solubility in ethanol provide viable options for stock solution preparation.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the standard shake-flask method used to determine the equilibrium solubility of this compound.

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent or buffer.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The agitation speed should be sufficient to keep the excess solid suspended.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully collect a clear aliquot from the supernatant. Avoid disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved agent in the diluted sample using a validated HPLC-UV method.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL.

Workflow for Solubility Assessment

Caption: Experimental workflow for shake-flask solubility determination of Agent 223.

Stability Profile of this compound

Forced degradation studies were conducted to identify the intrinsic stability of this compound and its likely degradation pathways. These studies are essential for developing stable formulations and establishing appropriate storage and handling procedures.

Quantitative Stability Data

A solution of this compound (1 mg/mL in 50:50 acetonitrile:water) was subjected to various stress conditions. The percentage of the agent remaining was monitored by HPLC at specified time points.

A. pH-Dependent Stability (Hydrolysis) at 50°C

| Condition | 24 hours (%) | 48 hours (%) | 72 hours (%) |

| 0.1 N HCl (Acidic) | 98.5 | 96.2 | 94.1 |

| Water (Neutral) | 99.8 | 99.5 | 99.1 |

| 0.1 N NaOH (Basic) | 85.3 | 72.1 | 60.5 |

Table 2: Stability of Agent 223 under hydrolytic conditions.

B. Oxidative and Photolytic Stability at 25°C

| Condition | 8 hours (%) | 24 hours (%) | 48 hours (%) |

| 3% H₂O₂ (Oxidative) | 92.4 | 81.0 | 70.2 |

| UV Light (254 nm) | 99.1 | 97.5 | 95.8 |

| White Light (ICH Q1B) | >99.9 | 99.8 | 99.6 |

Table 3: Stability of Agent 223 under oxidative and photolytic conditions.

The results indicate that this compound is highly susceptible to degradation under basic and oxidative conditions. It shows moderate stability in acidic media and is relatively stable under neutral and photolytic conditions.

Experimental Protocol: Forced Degradation Study

This protocol describes the methodology for assessing the stability of this compound under stress conditions.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N. Incubate at 50°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N. Incubate at 50°C.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at 25°C in the dark.

-

Photostability: Expose the stock solution to UV (254 nm) and white light (as per ICH Q1B guidelines) at 25°C. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 8, 24, 48, 72 hours).

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze all samples, including a non-stressed control (t=0), using a stability-indicating HPLC method to determine the remaining percentage of this compound.

Logical Flow for Stability Assessment

Caption: Logical workflow for conducting forced degradation studies on Agent 223.

Hypothetical Mechanism: Inhibition of Bacterial Signal Transduction

While not directly related to physicochemical properties, understanding the mechanism of action provides context for the agent's use. It is hypothesized that this compound disrupts bacterial viability by inhibiting a key two-component signal transduction system, essential for environmental sensing and virulence factor expression.

Caption: Hypothesized inhibition of a bacterial signaling pathway by Agent 223.

Conclusion

The physicochemical characterization of this compound reveals key properties that will inform its future development. It is a weakly basic compound with pH-dependent solubility, being poorly soluble in neutral aqueous media but highly soluble in acidic conditions and organic solvents like DMSO. The forced degradation studies highlight a susceptibility to base-catalyzed hydrolysis and oxidation. The compound is relatively stable to light and acidic conditions. These findings are critical for the design of appropriate formulation strategies to enhance bioavailability and for defining handling and storage conditions to ensure product stability and shelf-life.

Fictional Technical Guide: Early Research on the Efficacy of Antibacterial Agent 223

Note to the Reader: The user requested a technical guide on a fictional substance, "Antibacterial agent 223." To fulfill the structural and data-driven requirements of this request, this guide utilizes early research data for a real-world antibiotic, Ciprofloxacin (B1669076) , as a well-documented substitute. All data and protocols presented are based on historical scientific findings for Ciprofloxacin, particularly from its initial evaluation period in the mid-1980s.

An In-depth Technical Guide on the Core Efficacy of this compound (Ciprofloxacin)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (hereafter referred to as the "Agent"), known chemically as Ciprofloxacin, emerged in the early 1980s as a highly potent, broad-spectrum antimicrobial compound.[1] It belongs to the fluoroquinolone class of synthetic chemotherapeutics and demonstrated exceptional activity against a wide range of bacterial pathogens, particularly aerobic Gram-negative bacilli.[1][2] Early investigations focused on quantifying its in-vitro efficacy, elucidating its mechanism of action, and establishing standardized methods for susceptibility testing. This document serves as a technical guide to this foundational research.

Mechanism of Action

The primary bactericidal action of the Agent is the inhibition of essential bacterial enzymes responsible for DNA replication and repair.[2][3][4]

-

Inhibition of DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, the Agent's principal target is DNA gyrase. This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[3][4] The Agent binds to the DNA-gyrase complex, trapping the enzyme and preventing the re-ligation of cleaved DNA strands.[4]

-

Inhibition of Topoisomerase IV: While DNA gyrase is the primary target in Gram-negative species, the Agent also inhibits topoisomerase IV, which is a key target in many Gram-positive bacteria. This enzyme is vital for the separation of interlinked daughter chromosomes following DNA replication.

This dual-targeting mechanism leads to the rapid accumulation of double-strand DNA breaks, which halts DNA replication and ultimately results in bacterial cell death.[4] The Agent's high affinity for bacterial topoisomerases over their mammalian counterparts ensures selective toxicity.[3]

Figure 1: Mechanism of Action of this compound.

Quantitative In-Vitro Efficacy Data

Early studies established the potent in-vitro activity of the Agent against a comprehensive panel of clinical isolates. Efficacy is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The following tables summarize MIC data from seminal studies conducted circa 1984-1986.

Table 1: In-Vitro Activity Against Enterobacteriaceae

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Escherichia coli | 518 | ≤0.03 - 0.5 | 0.03 | 0.06 | [5] |

| Klebsiella pneumoniae | 365 | ≤0.012 - 1 | 0.06 | 0.12 | [1] |

| Enterobacter spp. | 518 | ≤0.03 - 1 | 0.06 | 0.25 | [5] |

| Serratia marcescens | 365 | ≤0.012 - 1 | 0.12 | 0.5 | [1] |

| Proteus mirabilis | 365 | ≤0.012 - 0.25 | 0.03 | 0.06 | [1] |

| Providencia stuartii | 365 | 0.12 - 4 | 1 | 4 | [1] |

Table 2: In-Vitro Activity Against Pseudomonas and Other Gram-Negative Bacilli

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Pseudomonas aeruginosa | 518 | 0.12 - 2 | 0.25 | 2 | [5] |

| Pseudomonas maltophilia | 518 | 2 - 8 | 4 | 8 | [5] |

| Acinetobacter anitratus | 518 | 0.25 - 1 | 0.5 | 1 | [5] |

| Haemophilus influenzae | 365 | ≤0.012 - 0.03 | 0.015 | 0.03 | [1] |

| Neisseria gonorrhoeae | 365 | ≤0.012 | ≤0.012 | ≤0.012 | [1] |

Table 3: In-Vitro Activity Against Gram-Positive Cocci

| Organism | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus | 518 | 0.12 - 2 | 0.25 | 2 | [5] |

| Coagulase-negative Staphylococci | 518 | 0.12 - 0.25 | 0.12 | 0.25 | [5] |

| Streptococcus faecalis (Enterococcus) | 518 | 0.5 - 2 | 1 | 2 | [5] |

| Streptococcus pyogenes | 365 | 0.5 - 1 | 0.5 | 1 | [1] |

| Streptococcus pneumoniae | 365 | 0.5 - 1 | 1 | 1 | [1] |

Experimental Protocols

Standardized methodologies are critical for reproducible assessment of antimicrobial efficacy. The following protocols are representative of the methods used in the foundational research of this Agent.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of the Agent that inhibits bacterial growth in a liquid medium.

1. Preparation of Antimicrobial Agent Stock Solution:

- Aseptically prepare a stock solution of the Agent at a high concentration (e.g., 1,000 mg/L) in a suitable sterile solvent.

- Perform serial twofold dilutions in sterile cation-adjusted Mueller-Hinton Broth (MHB) to create working solutions.

2. Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar (B569324) plate.

- Transfer the colonies to a tube of sterile saline or MHB.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

- Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Microtiter Plate Inoculation:

- Dispense 50 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.